molecular formula C15H23NO3 B15161248 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde CAS No. 143426-14-6

2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde

Cat. No.: B15161248
CAS No.: 143426-14-6
M. Wt: 265.35 g/mol
InChI Key: WCTBAKLGODGNFC-UHFFFAOYSA-N
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Description

2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is an organic compound with the molecular formula C13H19NO3. It is a benzaldehyde derivative featuring a diethoxyethyl group and a methylamino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde typically involves the reaction of benzaldehyde with 2,2-diethoxyethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this synthesis include palladium on carbon (Pd/C) and hydrogen gas under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzoic acid.

    Reduction: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The diethoxyethyl and methylamino groups may also contribute to its reactivity and interactions with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}benzaldehyde
  • 2-{[(2,2-Diethoxyethyl)(ethyl)amino]methyl}benzaldehyde
  • 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}acetophenone

Uniqueness

2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both diethoxyethyl and methylamino groups in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

143426-14-6

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-[[2,2-diethoxyethyl(methyl)amino]methyl]benzaldehyde

InChI

InChI=1S/C15H23NO3/c1-4-18-15(19-5-2)11-16(3)10-13-8-6-7-9-14(13)12-17/h6-9,12,15H,4-5,10-11H2,1-3H3

InChI Key

WCTBAKLGODGNFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(C)CC1=CC=CC=C1C=O)OCC

Origin of Product

United States

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